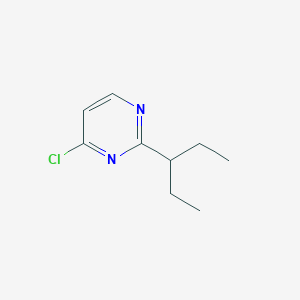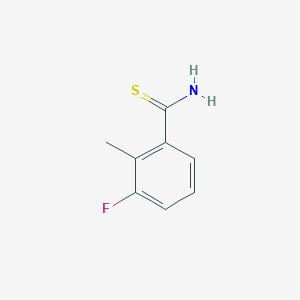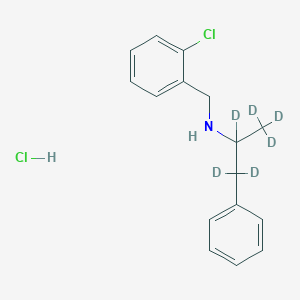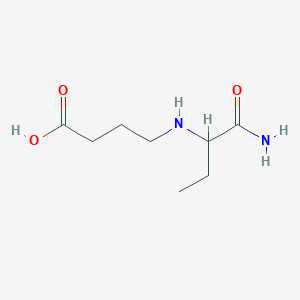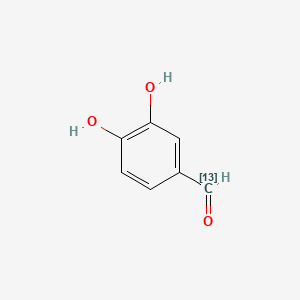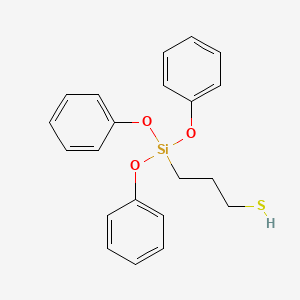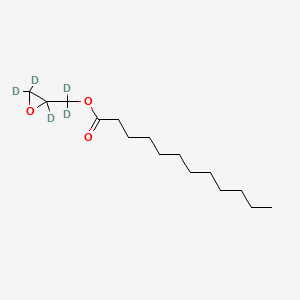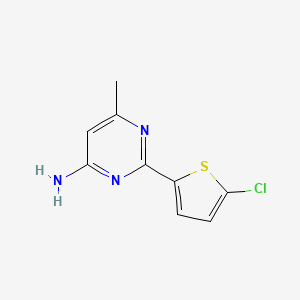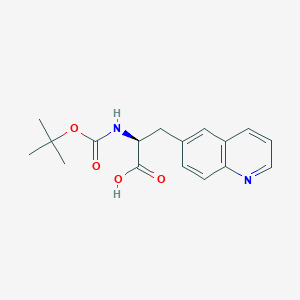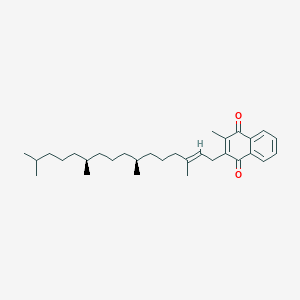
Phytonadione Trans-IV
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Phytonadione Trans-IV can be synthesized through various methods. One common synthetic route involves the condensation of 2-methyl-1,4-naphthoquinone with phytol. The reaction is typically carried out under acidic conditions, and the product is purified through crystallization or chromatography . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to separate the cis and trans isomers of Vitamin K1 .
Analyse Des Réactions Chimiques
Phytonadione Trans-IV undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. .
Applications De Recherche Scientifique
Phytonadione Trans-IV has a wide range of scientific research applications:
Chemistry: It is used as a standard in HPLC for the separation of isomers.
Biology: It plays a crucial role in the study of blood coagulation pathways.
Medicine: It is used in the treatment of Vitamin K deficiency and related coagulation disorders.
Industry: It is used in the formulation of dietary supplements and fortified foods
Mécanisme D'action
Phytonadione Trans-IV acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which is found in the liver. This enzyme converts inactive forms of coagulation factors II, VII, IX, and X into their active forms by carboxylating specific glutamate residues . This process is essential for the proper functioning of the blood clotting cascade.
Comparaison Avec Des Composés Similaires
Phytonadione Trans-IV is often compared with other forms of Vitamin K, such as:
Menadione (Vitamin K3): A synthetic form of Vitamin K that is water-soluble and less potent than this compound.
Menaquinone (Vitamin K2): A naturally occurring form of Vitamin K found in fermented foods and animal products. .
This compound is unique due to its rapid and prolonged effect in promoting the synthesis of clotting factors, making it highly effective in treating coagulation disorders .
Propriétés
Formule moléculaire |
C31H46O2 |
|---|---|
Poids moléculaire |
450.7 g/mol |
Nom IUPAC |
2-methyl-3-[(E,7S,11S)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m0/s1 |
Clé InChI |
MBWXNTAXLNYFJB-JHBCSKSVSA-N |
SMILES isomérique |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C |
SMILES canonique |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13440643.png)
